molecular formula C9H5NO5 B1397775 7-Nitrobenzofuran-2-carboxylic acid CAS No. 90483-98-0

7-Nitrobenzofuran-2-carboxylic acid

Cat. No. B1397775
CAS RN: 90483-98-0
M. Wt: 207.14 g/mol
InChI Key: ILIVDVZLSDYKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitrobenzofuran-2-carboxylic acid is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular formula of 7-Nitrobenzofuran-2-carboxylic acid is C9H5NO5 . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the preparation of arylarylamidobenzofurans via Curtius rearrangement followed by bromination and Suzuki reaction .


Physical And Chemical Properties Analysis

Carboxylic acids, such as 7-Nitrobenzofuran-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

  • Pharmaceutical Research

    • Benzofuran compounds are known for exhibiting various pharmacological activities . They have been found to be selective adenosine receptor antagonists, anti-inflammatory agents, and local anaesthetics .
    • Variously substituted 2-benzofurancarboxylic acid derivatives show selective cytotoxicity against human cancer cell line .
    • Amide derivatives of halo-benzofuran-2-carboxylic acid were found to be useful in the treatment of the diseases which are associated with the modulation of H3 receptors .
    • 7-piperazinylbenzofuran-2-carbxylic acid amides having halogens or methoxyl groups in benzene ring were patented as partial agonists of 5-HT receptors which should be useful in the treatment of many psychiatric disorders .
  • Chemical Synthesis

    • Benzofuran compounds are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
    • Ethyl 5-nitrobenzofuran-2-carboxylate was prepared by cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with bromomalonic acid .
    • Palladium catalysed carbonylative cyclization of o-alkynylphenols .
  • Antimicrobial Agents

    • Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • For example, benzofuran carboxylic acid showed a remarkable activity against P. aeruginosa and S. pyogenes .
  • Natural Drug Lead Compounds

    • Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Preparation of Arylarylamidobenzofurans

    • 7-Nitrobenzofuran-2-carboxylic acid can be used as a reactant for the preparation of arylarylamidobenzofurans via Curtius rearrangement followed by bromination and Suzuki reaction .
  • Synthetic or Natural Polymers

    • Carboxylic acids, such as 7-Nitrobenzofuran-2-carboxylic acid, can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .
  • Antimicrobial Agents

    • Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
    • For example, benzofuran carboxylic acid showed a remarkable activity against P. aeruginosa and S. pyogenes .
  • Natural Drug Lead Compounds

    • Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Preparation of Arylarylamidobenzofurans

    • 7-Nitrobenzofuran-2-carboxylic acid can be used as a reactant for the preparation of arylarylamidobenzofurans via Curtius rearrangement followed by bromination and Suzuki reaction .
  • Synthetic or Natural Polymers

    • Carboxylic acids, such as 7-Nitrobenzofuran-2-carboxylic acid, can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including as potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs .

properties

IUPAC Name

7-nitro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-9(12)7-4-5-2-1-3-6(10(13)14)8(5)15-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVDVZLSDYKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenzofuran-2-carboxylic acid

Synthesis routes and methods I

Procedure details

3.0 g (17.9 mmol) of 2-hydroxy-5-nitrobenzaldehyde, 0.66 g (1.80 mmol) of tetra-N-butylammonium iodide and 9.92 g (71.81 mmol) of potassium carbonate are mixed, 4.09 g (37.7 mmol) of methyl chloroacetate are added and the mixture is heated at 130° C. for 4 h. 35 ml of THF and, with ice cooling, 6.04 g (107.71 mmol) of potassium hydroxide are added. Following the addition of 50 ml of water, the mixture is stirred at RT for 20 h. Using concentrated hydrochloric acid, the pH is adjusted to 0. The mixture is extracted with ethyl acetate. The organic phase is washed with water and dried over sodium sulfate. After the addition of silica gel, the mixture is concentrated and chromatographed on silica gel (mobile phase gradient: toluene to toluene/methanol/glacial acetic acid 35:5:1). Concentration of the product fractions and drying under reduced pressure gives 2.00 g (54% of theory) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
tetra-N-butylammonium iodide
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
9.92 g
Type
reactant
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
6.04 g
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of methyl 7-nitrobenzofuran-2-carboxylate (4.12 g, 18.6 mmol) in ethanol (100 mL) was added potassium hydroxide (2.08 g, 37.1 mmol). The mixture was heated at reflux for 1 hour, cooled to room temperature and evaporated. The residue was diluted with water, acidified by concentrated hydrochloric acid (12 N). The suspension was stirred for another 30 minutes, and then filtrated. The precipitate was collected, washed with water and dried to afford the product 7-nitrobenzofuran-2-carboxylic acid (3.54 g, yield 92%). 1H NMR (400 MHz, CDCl3) δ ppm 8.28-8.30 (dd, 1H, J=0.8 Hz, 8.0 Hz), 8.06-8.08 (dd, 1H, J=0.8 Hz, 7.6 Hz), 7.641-7.642 (d, 1H, J=0.4 Hz), 7.47-7.51 (m, 2H).
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Nitrobenzofuran-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Nitrobenzofuran-2-carboxylic acid

Citations

For This Compound
1
Citations
I Van Wijngaarden, CG Kruse… - Journal of medicinal …, 1988 - ACS Publications
… Then 12 Nhc1 (excess) was added, and the 7-nitrobenzofuran-2-carboxylic acid precipitated. This was filtered off, washed with water, and driedin vacuo over P205. The resulting white …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.